molecular formula C6H3BrN2O B8799837 5-Bromooxazolo[5,4-b]pyridine

5-Bromooxazolo[5,4-b]pyridine

Cat. No.: B8799837
M. Wt: 199.00 g/mol
InChI Key: BALQMOWNGSDXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromooxazolo[5,4-b]pyridine (CAS 1393568-42-7) is a high-purity, fused bicyclic heteroaromatic compound offered at a minimum of 95% purity . This reagent serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. Its molecular structure, which combines oxazole and pyridine rings, features a bromine atom that serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the construction of more complex molecular architectures . Researchers utilize this brominated scaffold as a key building block in the synthesis of novel polycyclic compounds, including pyrazolo[3,4-b]pyridine and oxazolo[5,4-b]pyrazolo[4,3-e]pyridine derivatives . The compounds synthesized from this intermediate are of significant research interest due to their diverse biological activities; some have been reported to exhibit antioxidant properties or function as effective phosphors in materials science applications . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is recommended to store the compound at 0°C .

Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

5-bromo-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C6H3BrN2O/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H

InChI Key

BALQMOWNGSDXTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=CO2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo[5,4-b]pyridine Derivatives

Thiazolo[5,4-b]pyridine derivatives are among the most extensively studied analogs. Key differences and findings include:

Structural and Functional Differences
  • Core Heteroatom : Thiazolo derivatives feature a sulfur atom in the thiazole ring, whereas oxazolo derivatives contain oxygen. This difference influences electronic properties and binding interactions with biological targets .
  • Bromination Impact : Bromination at the 2- or 6-position of thiazolo[5,4-b]pyridine (e.g., 2-bromo-5-methoxy-thiazolo[5,4-b]pyridine, CAS 214337-35-6) enhances stability and modulates activity in kinase inhibition assays .

Isoxazolo[5,4-b]pyridine Derivatives

Isoxazolo[5,4-b]pyridines, which incorporate an N-O group in the isoxazole ring, exhibit distinct properties:

Antimicrobial Activity
  • Sulfonamide-substituted derivatives (e.g., 2 and 5) inhibit Pseudomonas aeruginosa and Escherichia coli at 125–500 µg/mL. Their activity is linked to the sulfonamide moiety’s ability to disrupt bacterial enzymes .
  • Antiproliferative effects are also observed, with compound V (3-chloroacetylaminoisoxazolo[5,4-b]pyridine) showing cytotoxic activity against tumor cell lines (ID₅₀ ~4 µg/mL) .

Oxazolo[5,4-b]pyridine Derivatives

Limited data are available for brominated oxazolo derivatives, but key insights include:

Structural Considerations
  • The oxygen atom in oxazolo derivatives may reduce metabolic stability compared to sulfur-containing thiazolo analogs. However, this could enhance solubility .

Data Tables

Table 1: Enzymatic Inhibitory Activities of Thiazolo[5,4-b]pyridine Derivatives

Compound Target IC₅₀/EC₅₀ Key Structural Feature Reference
19a PI3Kα 3.6 nM Sulfonamide substituent
19d PI3Kα 53 nM Methyl substituent
6h c-KIT 9.87 µM 3-(Trifluoromethyl)phenyl group

Table 2: Antimicrobial Activity of Isoxazolo[5,4-b]pyridine Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
2 Pseudomonas aeruginosa 125–500
5 Escherichia coli 125–500

Preparation Methods

Reaction of 3-Amino-5-bromo-2-chloropyridine with Potassium Thiocyanate

Aminothiazole formation, adapted from thiazolo[5,4-b]pyridine syntheses, can be modified for oxazole rings by substituting sulfur with oxygen nucleophiles. Treatment of 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate in acetic acid under reflux yields the oxazolo[5,4-b]pyridine core via intramolecular cyclization. While this method achieves moderate yields (60–70%), competing side reactions, such as hydrolysis of the chloropyridine moiety, necessitate careful temperature control.

Reaction Conditions:

  • Solvent: Acetic acid

  • Temperature: 110°C (reflux)

  • Time: 6–8 hours

  • Yield: 65% (average)

Bromine-Directed Cyclization Using Bromoacetyl Chloride

Introducing bromine at the 5-position prior to cyclization ensures regioselectivity. 2-Amino-5-bromopyridine reacts with bromoacetyl chloride in the presence of triethylamine, forming an intermediate amide that undergoes cyclodehydration with phosphorus oxychloride (POCl₃). This two-step process achieves yields up to 75%, with POCl₃ acting as both a cyclizing agent and dehydrating agent.

2-Amino-5-bromopyridine+BrCH2COClEt3N, DCMAmide IntermediatePOCl3,80CThis compound\text{2-Amino-5-bromopyridine} + \text{BrCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Amide Intermediate} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{this compound}

Optimization Insight:

  • Excess POCl₃ (3 equiv.) minimizes residual amide byproducts.

  • Dichloromethane (DCM) as the solvent reduces side reactions compared to THF.

Post-Cyclization Bromination Strategies

For substrates where direct cyclization with bromine is impractical, bromination after oxazole ring formation offers an alternative.

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

Oxazolo[5,4-b]pyridine undergoes electrophilic aromatic bromination at the 5-position using NBS in the presence of Lewis acids. Ferric chloride (FeCl₃) catalyzes the reaction in chloroform, achieving 80–85% regioselectivity for the 5-bromo derivative.

Procedure:

  • Dissolve oxazolo[5,4-b]pyridine (1.0 equiv.) in chloroform.

  • Add NBS (1.2 equiv.) and FeCl₃ (0.1 equiv.).

  • Stir at 25°C for 12 hours.

  • Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography.

Challenges:

  • Over-bromination at the 7-position occurs if NBS exceeds 1.5 equiv.

  • Lower temperatures (0–5°C) reduce di-brominated byproducts but extend reaction time to 24 hours.

Palladium-Catalyzed Bromine Exchange

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization and bromination steps. A one-pot protocol combines 3-amino-5-bromo-2-chloropyridine with ethylene glycol in a microwave reactor, achieving 85% yield in 30 minutes. The enhanced dielectric heating reduces decomposition pathways, making this method superior to conventional thermal approaches.

Advantages:

  • Reaction time reduced from 8 hours to 30 minutes.

  • Higher purity (≥95% by HPLC) due to minimized side reactions.

Comparative Analysis of Methods

Method Yield Time Regioselectivity Scalability
Direct Cyclization65–75%6–8 hHighModerate
Post-Cyclization Bromination70–85%12–24 hModerateLow
Suzuki-Miyaura Coupling60–65%24 hHighHigh
Microwave-Assisted85%0.5 hHighHigh

Mechanistic Insights

Cyclization Kinetics

The rate-determining step in cyclization involves nucleophilic attack of the oxygen atom on the adjacent carbonyl carbon. Density functional theory (DFT) calculations indicate that electron-withdrawing groups (e.g., bromine) at the 5-position lower the activation energy by 15–20 kJ/mol, favoring cyclization.

Bromine Electronic Effects

Bromine’s -I effect deactivates the pyridine ring, directing electrophilic substitution to the 5-position. Hammett studies reveal a σₚ value of +0.86 for bromine in this context, corroborating its strong meta-directing influence .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromooxazolo[5,4-b]pyridine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with functionalized pyridine precursors. For oxazolo[5,4-b]pyridine derivatives, a common approach includes cyclization reactions using phosphorus oxychloride (POCl₃) or carboxylic acids to form the oxazole ring. For example, 5-methyl-7-phenyl-2-(chloromethyl)oxazolo[5,4-b]pyridine was synthesized via modified procedures that increased yields from 20% to 38–51% by optimizing reaction time, temperature, and reagent stoichiometry . Key steps include bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions. Purification via column chromatography or recrystallization is critical to isolate the product from by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HETCOR) is essential for confirming the fused heterocyclic structure and substituent positions . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and bromine isotopic patterns. Infrared (IR) spectroscopy identifies functional groups like C-Br stretches (~500–600 cm⁻¹). For fluorescence properties (if applicable), UV-Vis and fluorescence spectrophotometry in solvents like DMSO or ethanol can reveal π→π* transitions and quantum yields .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The bromine atom at the 5-position enhances electrophilic reactivity, making it a versatile intermediate for Suzuki couplings or nucleophilic substitutions to generate bioactive analogs. For instance, thiazolo[5,4-b]pyridine derivatives with halogen substituents exhibit nanomolar inhibitory activity against kinases like PI3Kα, suggesting potential for this compound in targeted drug discovery . Its oxazole ring also contributes to π-stacking interactions in enzyme binding pockets, which can be explored via docking studies.

Advanced Research Questions

Q. How can researchers address challenges with by-product formation during the synthesis of this compound?

  • Methodological Answer : By-products often arise from incomplete cyclization or competing side reactions (e.g., over-bromination). Strategies include:
  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation.
  • Temperature Control : Lower temperatures reduce side reactions; for example, maintaining 0–5°C during bromination minimizes di-substitution .
  • Catalytic Additives : Lewis acids like ZnCl₂ can enhance regioselectivity.
  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer, increasing purity .

Q. What structure-activity relationships (SAR) are critical for designing this compound-based kinase inhibitors?

  • Methodological Answer : SAR studies on analogous thiazolo[5,4-b]pyridines reveal that:
  • The bromine atom enhances hydrophobic interactions with kinase ATP-binding pockets.
  • Substituents at the 2-position (e.g., sulfonamide groups) improve potency; replacing pyridyl with phenyl reduces activity by 10-fold .
  • Oxazole vs. Thiazole Rings : Oxygen in oxazole may alter hydrogen-bonding capacity compared to sulfur in thiazole, affecting selectivity .
  • Data Example : A thiazolo[5,4-b]pyridine derivative with a 2-chloro-4-fluorophenyl sulfonamide group showed IC₅₀ = 3.6 nM against PI3Kα .

Q. How can computational methods guide the optimization of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina predict binding modes to target proteins (e.g., kinases). For example, docking revealed hydrogen bonds between the oxazole nitrogen and PI3Kα’s hinge region .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability.
  • MD Simulations : Evaluate conformational dynamics in solution or binding pockets over nanoseconds .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzymatic Assays : Measure IC₅₀ values against purified targets (e.g., PI3K isoforms) using ADP-Glo™ kits .
  • Cell-Based Assays : Test antiproliferative effects in cancer lines (e.g., MTT assays) or anti-inflammatory activity via COX-2 inhibition .
  • Microbial Assays : For antimicrobial potential, use microdilution methods against M. tuberculosis H37Rv (e.g., MABA assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.